molecular formula C19H23FN2O4S B15155574 N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B15155574
M. Wt: 394.5 g/mol
InChI Key: CAFAVYCIEDPLRS-UHFFFAOYSA-N
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Description

N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a glycinamide backbone substituted with diethyl, 4-fluorophenylsulfonyl, and 4-methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with diethylamine under acidic conditions.

    Introduction of the 4-Fluorophenylsulfonyl Group: The 4-fluorophenylsulfonyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride and a suitable base such as triethylamine.

    Attachment of the 4-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted aromatic compounds with altered functional groups.

Scientific Research Applications

N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can be compared with similar compounds such as:

    N,N-diethyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: Similar structure but with a chlorine atom instead of fluorine.

    N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-hydroxyphenyl)glycinamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N,N-diethyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: Similar structure but with a bromine atom instead of fluorine.

These similar compounds highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical properties and reactivity.

Properties

Molecular Formula

C19H23FN2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

N,N-diethyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C19H23FN2O4S/c1-4-21(5-2)19(23)14-22(16-8-10-17(26-3)11-9-16)27(24,25)18-12-6-15(20)7-13-18/h6-13H,4-5,14H2,1-3H3

InChI Key

CAFAVYCIEDPLRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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